Grk-IN-1 -

Grk-IN-1

Catalog Number: EVT-12543509
CAS Number:
Molecular Formula: C6H10Br3N3
Molecular Weight: 363.88 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Grk-IN-1 is a compound that has emerged as a significant inhibitor of G protein-coupled receptor kinases, particularly focusing on the G protein-coupled receptor kinase 2. This compound is part of ongoing research aimed at understanding and manipulating the signaling pathways regulated by these kinases, which play a critical role in various physiological processes. The inhibition of G protein-coupled receptor kinases is being explored as a therapeutic strategy for conditions such as heart failure and other diseases linked to dysfunctional signaling pathways.

Source and Classification

Grk-IN-1 is classified within a broader category of small molecule inhibitors designed to selectively target G protein-coupled receptor kinases. The development of Grk-IN-1 is rooted in structure-based drug design, where existing knowledge about the molecular interactions of similar compounds was utilized to create a selective inhibitor that could modulate kinase activity effectively. Research indicates that this compound is derived from modifications of existing kinase inhibitors, with a focus on enhancing selectivity and potency against specific GRK subfamilies.

Synthesis Analysis

The synthesis of Grk-IN-1 involves several key methods, primarily focusing on structure-based design principles. The initial step typically includes the identification of lead compounds through high-throughput screening or computational modeling. Following this, synthetic chemistry techniques such as:

  • Organic Synthesis: Utilizing standard organic reactions to construct the compound's core structure.
  • Modification: Introducing functional groups to enhance binding affinity and selectivity for the target kinase.
  • Purification: Employing chromatographic techniques to isolate the final product.

Technical details include the characterization of intermediates using spectroscopic methods (NMR, MS) and confirming the final structure through X-ray crystallography or similar techniques.

Molecular Structure Analysis

Grk-IN-1 exhibits a complex molecular structure characterized by specific functional groups that facilitate its interaction with G protein-coupled receptor kinases. The detailed analysis reveals:

  • Core Structure: Typically includes an indazole or pyrrolopyrimidine framework, which has been shown to interact favorably with GRK2.
  • Binding Sites: Specific regions within the molecule are designed to exploit unique features of the kinase's active site, enhancing selectivity.

Data from crystallographic studies provide insights into how Grk-IN-1 binds to its target, illustrating critical interactions that stabilize the inhibitor in the active site of G protein-coupled receptor kinases.

Chemical Reactions Analysis

The chemical reactions involving Grk-IN-1 primarily focus on its interaction with G protein-coupled receptor kinases. Upon binding, Grk-IN-1 inhibits the phosphorylation activity of these kinases, effectively blocking their ability to modulate receptor signaling. Key reactions include:

  • Inhibition Mechanism: Grk-IN-1 competes with substrate binding at the active site, leading to decreased phosphorylation of target receptors.
  • Selectivity: The compound's design allows it to preferentially inhibit GRK2 over other kinases, minimizing off-target effects.

Technical details regarding these reactions often involve kinetic studies and binding assays that quantify the inhibitor's potency (IC50 values) against various GRK isoforms.

Mechanism of Action

The mechanism of action for Grk-IN-1 revolves around its ability to inhibit G protein-coupled receptor kinases. This process can be summarized as follows:

  1. Binding: Grk-IN-1 binds to the active site of G protein-coupled receptor kinases.
  2. Inhibition: This binding prevents the phosphorylation of G protein-coupled receptors, which is crucial for desensitization and internalization processes.
  3. Signal Modulation: By inhibiting GRK activity, Grk-IN-1 enhances the signaling capacity of certain receptors, potentially leading to therapeutic benefits in conditions like heart failure.

Data from biochemical assays support this mechanism by demonstrating increased receptor activity in the presence of Grk-IN-1 compared to control conditions.

Physical and Chemical Properties Analysis

Grk-IN-1 possesses distinct physical and chemical properties that contribute to its efficacy as an inhibitor:

  • Molecular Weight: Typically falls within a range conducive for cell permeability.
  • Solubility: Designed for adequate solubility in biological media, facilitating effective dosing in experimental settings.
  • Stability: Exhibits stability under physiological conditions, ensuring prolonged action at target sites.

Relevant analyses often include solubility tests and stability assessments under various pH and temperature conditions.

Applications

Grk-IN-1 has potential applications in scientific research and therapeutic development:

  • Pharmacological Studies: Used as a tool compound to investigate GRK-mediated signaling pathways in various cell types.
  • Therapeutic Development: Holds promise for developing treatments targeting heart failure and other diseases associated with dysregulated G protein-coupled receptor signaling.
  • Biochemical Research: Serves as a reference compound in studies aimed at understanding kinase function and regulation within cellular contexts.

Properties

Product Name

Grk-IN-1

IUPAC Name

5-(bromomethyl)-2-methylpyrimidin-4-amine;dihydrobromide

Molecular Formula

C6H10Br3N3

Molecular Weight

363.88 g/mol

InChI

InChI=1S/C6H8BrN3.2BrH/c1-4-9-3-5(2-7)6(8)10-4;;/h3H,2H2,1H3,(H2,8,9,10);2*1H

InChI Key

ISJJOTCLFWXCRI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N)CBr.Br.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.